3-Bromo-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds. This compound is characterized by its unique trifluoromethyl group, which enhances its reactivity and solubility in organic solvents.
The compound is classified under boronic acids, specifically as a phenylboronic acid derivative. Its chemical formula is , and its molecular weight is approximately 268.83 g/mol. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research purposes and synthetic applications .
The synthesis of 3-Bromo-5-(trifluoromethyl)phenylboronic acid typically involves several steps, including the bromination of the corresponding phenylboronic acid precursor. One common method utilizes a microwave-assisted reaction to enhance yield and reduce reaction time. For instance, a typical procedure may involve the reaction of 3-bromo-5-(trifluoromethyl)phenol with boron reagents under controlled conditions.
The molecular structure of 3-Bromo-5-(trifluoromethyl)phenylboronic acid features a phenyl ring substituted with a bromine atom and a trifluoromethyl group at the para position relative to the boronic acid functional group. The InChI code for this compound is 1S/C7H5BBrF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H
.
3-Bromo-5-(trifluoromethyl)phenylboronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides or vinyl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base.
The primary mechanism of action for 3-Bromo-5-(trifluoromethyl)phenylboronic acid occurs through transmetalation during the Suzuki-Miyaura cross-coupling reaction. In this process:
The compound's stability and reactivity make it suitable for various synthetic pathways in organic chemistry, particularly those involving carbon-carbon bond formation .
3-Bromo-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
The synthesis of halogenated arylboronic acids like 3-bromo-5-(trifluoromethyl)phenylboronic acid (CAS 913835-64-0) leverages strategic methodologies to address the competing reactivities of halogen and boronic acid functionalities. This compound's molecular architecture – featuring both bromine and trifluoromethyl groups ortho to the boronic acid – presents distinctive synthetic challenges that necessitate specialized approaches [1] [5].
Halogenated arylboronic acids serve as pivotal building blocks in Suzuki-Miyaura cross-coupling reactions, enabling sequential functionalization. The bromine substituent in 3-bromo-5-(trifluoromethyl)phenylboronic acid exhibits preferential reactivity over the boronic acid group under controlled conditions, allowing chemoselective coupling at the C-Br site. This selectivity is governed by both electronic factors (the electron-withdrawing trifluoromethyl group enhances Br reactivity) and steric accessibility. Palladium catalysts featuring bulky phosphine ligands (e.g., SPhos, XPhos) significantly suppress protodeboronation and homocoupling side reactions when employing this substrate [2] [6]. The trifluoromethyl group's strong electron-withdrawing character necessitates precise control of base strength (often Cs₂CO₃ or K₃PO₄) and temperature (typically 60-80°C) to prevent premature deboronation. Anhydrous conditions and degassed solvents (THF, dioxane, or toluene) are critical for maintaining boronic acid integrity during these transformations [6] [8].
Table 1: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
Coupling Partner | Catalyst System | Solvent/Base | Temperature | Yield | Reference Analog |
---|---|---|---|---|---|
Aryl Halide (ArX) | Pd(PPh₃)₄ | Toluene/K₃PO₄ | 80°C | >85% | [6] |
Vinyl Triflate | Pd(dppf)Cl₂ | Dioxane/Et₃N | 70°C | 78% | [9] |
Heteroaryl Chloride | Pd-SPhos | THF/Cs₂CO₃ | 60°C | 82% | [6] |
Installation of the bromine and trifluoromethyl groups at the meta positions demands meticulous regiocontrol. Two predominant routes exist: (1) directed ortho-metalation (DoM) of 1-bromo-3-(trifluoromethyl)benzene followed by boronation, or (2) bromination of preformed 3-(trifluoromethyl)phenylboronic acid derivatives. The former approach benefits from the synergistic directing effects of bromine and trifluoromethyl groups, enabling selective lithiation at C5 using strong bases like n-BuLi or LDA at -78°C in anhydrous THF. Subsequent quenching with B(OMe)₃ or triisopropyl borate, followed by acidic hydrolysis, delivers the target boronic acid [5] [9]. Alternative trifluoromethylation techniques employ Umemoto reagents or Togni's reagent on 3,5-dibromophenylboronic esters, though these require subsequent selective debromination at C3. Bromination strategies often utilize bromine in acetic acid or N-bromosuccinimide (NBS) in CCl₄ under radical conditions, with the boronic acid group requiring protection as the anhydride or ester to prevent electrophilic attack [5] [8].
The inherent instability of 3-bromo-5-(trifluoromethyl)phenylboronic acid toward protodeboronation and oxidative degradation necessitates protection strategies, particularly for multistep syntheses. Pinacol esterification represents the most widely adopted approach due to its straightforward synthesis and stability under diverse reaction conditions. Conversion is achieved by refluxing the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene or benzene using azeotropic water removal, yielding the corresponding pinacol ester (CAS 479411-92-2) in >95% purity [8]. The pinacol ester demonstrates exceptional stability during halogenation, nucleophilic substitutions, and even certain cross-coupling reactions, while being readily deprotected under mild acidic conditions (aqueous acetic acid or citric acid). Alternative protecting groups include the more sterically hindered diethanolamine esters, which offer enhanced crystallinity for purification but require stronger deprotection conditions (e.g., boronic acids are regenerated using 2N HCl at 60°C) [4] [9]. MIDA (N-methyliminodiacetic acid) boronates provide exceptional stability toward chromatography and strong bases but necessitate prolonged heating at 80-100°C in basic aqueous conditions (pH 10-12) for deprotection, limiting their utility with acid- or base-sensitive substrates. Selection criteria hinge on the specific synthetic sequence: pinacol esters offer the best balance of ease of formation/deprotection and stability for most applications involving this compound [1] [8].
Table 2: Performance Comparison of Boronic Acid Protecting Groups
Protecting Group | Synthesis Yield | Stability to Chromatography | Stability to Base (1M NaOH) | Deprotection Conditions | Recovery Yield |
---|---|---|---|---|---|
Pinacol (ester) | 92-95% | High | Moderate | Mild acid (pH 3-4), RT, 1h | >90% |
Diethanolamine | 85-88% | Very High | High | 2N HCl, 60°C, 2h | 85-88% |
MIDA | 75-80% | Exceptional | Exceptional | pH 10-12, 80°C, 12h | 82-85% |
Neopentyl Glycol | 90-93% | High | High | Acidic MeOH, reflux, 4h | 88-90% |
Solid-state 3-bromo-5-(trifluoromethyl)phenylboronic acid exists in a dynamic equilibrium between the monomeric boronic acid form and its cyclic trimeric anhydride (boroxine), a characteristic confirmed through X-ray diffraction and thermal analysis. Single-crystal X-ray studies, while not available for this specific compound, can be extrapolated from closely related structures like 3,4,5-trifluorophenylboronic acid, which forms well-defined trimeric boroxine rings stabilized by B-O bonding (B-O bond lengths ~1.37 Å) and π-stacking interactions between aryl groups [6] [7]. The electron-withdrawing trifluoromethyl and bromine substituents significantly influence this equilibrium by reducing electron density on boron, favoring the boroxine form to alleviate electron deficiency. Differential Scanning Calorimetry (DSC) reveals a characteristic endotherm corresponding to the dehydration to boroxine starting around 100°C, followed by a sharp melting endotherm at 177-180°C, which aligns with the boroxine structure [5]. Infrared spectroscopy provides further evidence: the solid-state FTIR spectrum displays distinct B-O stretching vibrations between 1350-1400 cm⁻¹ and a broad O-H stretch around 3200 cm⁻¹, confirming coexistence of both forms. The equilibrium shifts towards the boronic acid monomer upon dissolution in protic solvents or exposure to atmospheric moisture, demonstrating the reversibility of boroxine formation. This dynamic behavior has profound implications for handling, storage (requiring desiccants), and accurate quantification, as the molecular weight effectively varies between the monomeric (268.82 g/mol) and trimeric forms (806.46 g/mol) [5] [7].
Table 3: Key Structural Parameters from Crystallographic Analysis of Related Boronic Acids
Compound | B-O Bond Length (Å) | O-B-O Angle (°) | Boroxine Ring Conformation | Melting Point (°C) | Reference |
---|---|---|---|---|---|
3-Bromo-5-(trifluoromethyl)phenylboronic acid | ~1.37 (calc) | ~120° (calc) | Planar | 177-180 | [5] |
3,4,5-Trifluorophenylboronic acid | 1.368(3) | 119.8(2) | Nearly Planar | 249-252 | [6] |
3,5-Bis(trifluoromethyl)phenylboronic acid | 1.372(4) | 120.1(3) | Planar | 158-160 | [7] |
Phenylboronic acid | 1.356(2) | 120.0 | Planar | 216-219 | N/A |
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